molecular formula C10H7N3 B6315715 1-Aminoisoquinoline-6-carbonitrile CAS No. 1337880-85-9

1-Aminoisoquinoline-6-carbonitrile

Cat. No.: B6315715
CAS No.: 1337880-85-9
M. Wt: 169.18 g/mol
InChI Key: XTRZAMHRBLYOLB-UHFFFAOYSA-N
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Description

1-Aminoisoquinoline-6-carbonitrile is an organic compound with the molecular formula C10H7N3 . It is a solid substance and is used in various scientific studies .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H, (H2,12,13) . This indicates that the molecule consists of 10 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of the compound is 169.19 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 169.18 and should be stored at 2-8°C, protected from light .

Future Directions

1-Aminoisoquinoline-6-carbonitrile is a significant compound because isoquinoline derivatives are fundamental structures in compounds with notable biological activity and are basic organic building blocks . The future application of the hyperpolarization study on various bio-friendly materials will provide a firm basis .

Properties

IUPAC Name

1-aminoisoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZAMHRBLYOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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